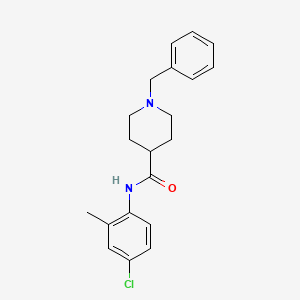![molecular formula C23H20N2O2 B4896916 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine](/img/structure/B4896916.png)
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is a compound that has been extensively studied for its various applications in scientific research. It belongs to the class of benzo[a]phenanthridine alkaloids and is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is not fully understood. However, it has been suggested that it works by inhibiting the activity of various enzymes such as topoisomerase, acetylcholinesterase, and monoamine oxidase. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine in lab experiments is its diverse biological activities. It can be used to study various biological processes such as cell growth and differentiation, apoptosis, and inflammation. However, one of the limitations of using this compound is its toxicity. It can be toxic to both cancer and normal cells, and caution should be taken when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine. One direction is to study its potential use in the treatment of neurodegenerative diseases. Another direction is to study its potential use as an antibacterial and antifungal agent. Further studies are also needed to fully understand its mechanism of action and to identify potential targets for drug development.
In conclusion, 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine is a compound that has been extensively studied for its various biological activities. Its diverse applications make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
The synthesis of 5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine involves the reaction of 4-nitrobenzaldehyde with cyclohexanone in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine has been extensively studied for its various biological activities. It has been shown to possess anticancer, antifungal, antibacterial, and antiviral properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
5-(4-nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-25(27)17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)24-23/h1-2,5-6,9-14,23-24H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQYZDZISPRONPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Nitrophenyl)-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[({3-[(3-methylphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4896844.png)

![methyl 5-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-2-furoate](/img/structure/B4896858.png)
![ethyl 2-[(4-fluorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896861.png)
![5-acetyl-3-amino-6-methyl-4-phenyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4896862.png)
![1-(3-ethoxyphenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4896870.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]benzamide](/img/structure/B4896875.png)
![1-(2-furoyl)-4-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B4896884.png)
![methyl 4-({[1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)butanoate](/img/structure/B4896886.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-[(2-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B4896891.png)
![3-chloro-5-(4-fluorophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4896896.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4896915.png)

